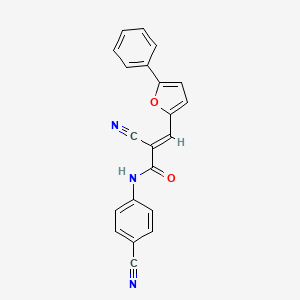
2-cyano-2-cyclohexylidene-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-2-cyclohexylidene-N-(4-ethoxyphenyl)acetamide belongs to a class of organic compounds known for their utility in synthesizing various heterocyclic compounds. Its importance lies in its reactivity and utility as a building block in organic synthesis.
Synthesis Analysis
This compound can be synthesized through reactions involving key precursors like 3-fluoro-4-cyanophenol or 4-methoxyphenyl acetonitrile with cyclohexanone. These processes typically involve acetylation and crystallization steps. For instance, Mantelingu et al. (2007) described the synthesis of a related compound, 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl Acetate, highlighting the method's complexity and precision (Mantelingu et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is often investigated using techniques like X-ray crystallography. As detailed by Mantelingu et al. (2007), these studies reveal crucial aspects like the conformation of the cyclohexane ring and the presence of intermolecular hydrogen bonds (Mantelingu et al., 2007).
Chemical Reactions and Properties
Compounds like 2-cyano-2-cyclohexylidene-N-(4-ethoxyphenyl)acetamide are versatile in their reactivity. They are used as synthons in heterocyclic synthesis, creating a range of polyfunctionalized heterocyclic compounds. For example, Gouda (2014) reviews the synthesis and reactions of a similar compound, 2-cyano-N-(4-sulfamoylphenyl) acetamide, emphasizing its role in building complex molecular structures (Gouda, 2014).
科学的研究の応用
Synthesis of Novel Compounds
- Synthesis of Heterocyclic Compounds : The Michael reaction involving cyclopentylidene- and cyclohexylidene(cyano)acetamides with malononitrile and cyano-(thioacetamide) leads to the creation of substituted 1-amino-2,6,6-tricyano-1,3-cyclohexadienes and thieno[2,3-d]pyrimidine-4(3H)-thiones. This demonstrates the utility of such compounds in synthesizing novel heterocyclic structures with potential applications in various fields of chemistry and pharmacology (Dyachenko, Dyachenko, & Chernega, 2004).
Antimicrobial Applications
- Novel Antimicrobial Dyes : Derivatives based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been developed as novel polyfunctionalized acyclic and heterocyclic dye precursors. These dyes exhibit significant antimicrobial activity against a range of tested organisms, demonstrating the potential of these compounds in developing new antimicrobial agents for textile finishing and dyeing applications (Shams, Mohareb, Helal, & Mahmoud, 2011).
Antitumor Activity
- Development of Antitumor Agents : The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from 2-cyano-N-(thiazol-2-yl) acetamide and 2-cyano-N-(oxazol-2-yl) acetamide showcases the potential of these compounds in antitumor applications. Some synthesized compounds demonstrated promising inhibitory effects on different cell lines, highlighting their potential in cancer research (Albratty, El-Sharkawy, & Alam, 2017).
Anti-inflammatory and Analgesic Activities
- Pharmacological Studies : The successful synthesis of 2(1H)-pyridone molecules bearing a 4-hydroxyphenyl moiety, through the reaction of 2-cyano-N-(4-hydroxyphenyl)acetamide, and their subsequent pharmacological examination for anti-inflammatory, ulcerogenic, and antipyretic activities indicate the relevance of these derivatives in medicinal chemistry and drug development (Fayed, Bayoumi, Saleh, Ezz Al-Arab, & Ammar, 2021).
特性
IUPAC Name |
2-cyano-2-cyclohexylidene-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-21-15-10-8-14(9-11-15)19-17(20)16(12-18)13-6-4-3-5-7-13/h8-11H,2-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOFRDVIEXCKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=C2CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-2-cyclohexylidene-N-(4-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)

![N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)
![methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5509872.png)

![1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione](/img/structure/B5509888.png)




![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5509948.png)

![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)
![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5509960.png)